molecular formula C15H17NO B14337843 N-Phenyl-3-propoxyaniline CAS No. 108715-60-2

N-Phenyl-3-propoxyaniline

Cat. No.: B14337843
CAS No.: 108715-60-2
M. Wt: 227.30 g/mol
InChI Key: BXSGWVKHMJIWNI-UHFFFAOYSA-N
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Description

N-Phenyl-3-propoxyaniline is an organic compound that belongs to the class of anilines It consists of a phenyl group attached to an aniline moiety, with a propoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-3-propoxyaniline can be achieved through several methods. One common approach involves the reaction of aniline with 3-bromopropoxybenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of aniline is coupled with a halogenated propoxybenzene in the presence of a palladium catalyst and a base. This method offers mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-3-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated anilines and other substituted derivatives.

Scientific Research Applications

N-Phenyl-3-propoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-3-propoxyaniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler analog without the propoxy group.

    N-Phenyl-2-propoxyaniline: Similar structure but with the propoxy group at the 2-position.

    N-Phenyl-4-propoxyaniline: Similar structure but with the propoxy group at the 4-position.

Uniqueness

N-Phenyl-3-propoxyaniline is unique due to the specific positioning of the propoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs .

Properties

CAS No.

108715-60-2

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

N-phenyl-3-propoxyaniline

InChI

InChI=1S/C15H17NO/c1-2-11-17-15-10-6-9-14(12-15)16-13-7-4-3-5-8-13/h3-10,12,16H,2,11H2,1H3

InChI Key

BXSGWVKHMJIWNI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)NC2=CC=CC=C2

Origin of Product

United States

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